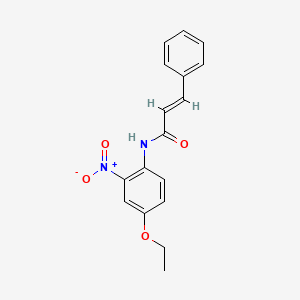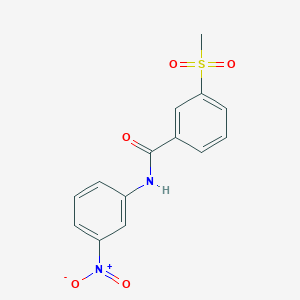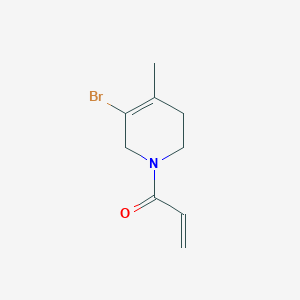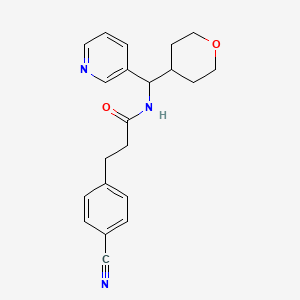
3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques : An efficient synthesis method for compounds similar to 3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves a four-component reaction in an aqueous medium, highlighting accessible starting materials and environmentally friendly conditions (Dou et al., 2013).
Chemical Structure and Activity : Research on structurally related compounds, such as trans-3-(octahydro-2H-pyran-4a-yl)phenols, has been carried out to understand their synthesis and potential activity, including opioid receptor profiles (Bays et al., 1989).
Antimicrobial Properties : Compounds with similar structures have been studied for their antimicrobial activity, demonstrating effectiveness against various bacteria and fungi, which indicates potential applications in the development of new antimicrobial agents (Bhuva et al., 2015).
Ligand Properties and Complex Formation : Such compounds can act as ligands, forming complexes with metals like palladium(II) chloride. These complexes have been studied for their structural properties, which could have implications in catalysis and material science (Palombo et al., 2019).
Corrosion Inhibition : Certain derivatives have been evaluated for their role as corrosion inhibitors, particularly in copper and hydrochloric acid systems. This application is crucial in industrial settings to prolong the life of metal equipment (Sudheer & Quraishi, 2015).
Drug Development : Some derivatives have been identified as potential pharmacological agents. For instance, PF-04447943, a structurally related compound, is a PDE9A inhibitor used in clinical trials for cognitive disorders (Verhoest et al., 2012).
Immunomodulating Activity : Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has shown that these compounds can enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential for use in immunotherapy (Doria et al., 1991).
Fluorescence Properties : Certain pyran derivatives exhibit fluorescence emission, which can be utilized in various applications, including as markers in biological systems and in the development of light-emitting materials (Mizuyama et al., 2008).
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-14-17-5-3-16(4-6-17)7-8-20(25)24-21(18-9-12-26-13-10-18)19-2-1-11-23-15-19/h1-6,11,15,18,21H,7-10,12-13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYPKMKFAKHIMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)


![4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362436.png)
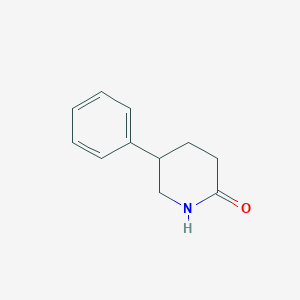
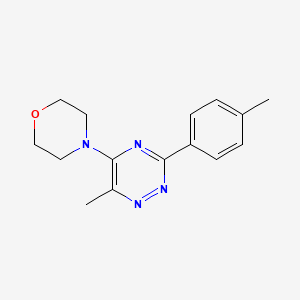
![5-(butylsulfanyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2362442.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2362443.png)

